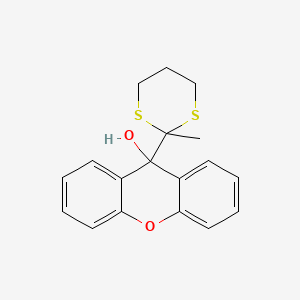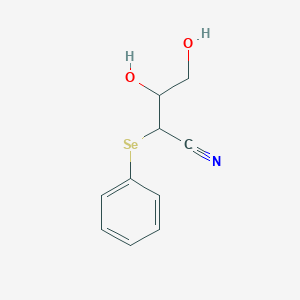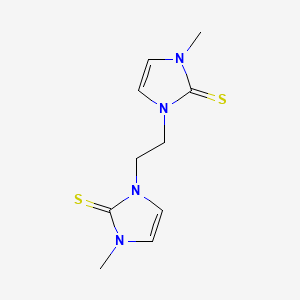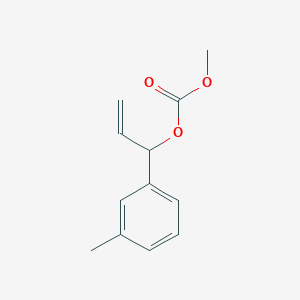
9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL is a complex organic compound that features a xanthene core substituted with a 2-methyl-1,3-dithiane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL typically involves the reaction of xanthene derivatives with 2-methyl-1,3-dithiane under specific conditions. One common method includes the use of a base to deprotonate the xanthene, followed by nucleophilic substitution with the dithiane derivative. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dithiane group into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the xanthene core or the dithiane group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, bases, and solvents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced dithiane derivatives, and substituted xanthenes .
Aplicaciones Científicas De Investigación
9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL involves its interaction with various molecular targets. The dithiane group can act as a nucleophile, participating in reactions that modify the xanthene core. This interaction can lead to the formation of new bonds and the alteration of the compound’s properties. The specific pathways involved depend on the reaction conditions and the presence of other reagents .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-dithiane: A simpler dithiane derivative used in similar synthetic applications.
Phenylmethanone derivatives: Compounds with similar structural features but different substituents on the xanthene core.
Dithionine derivatives: Compounds with larger sulfur-containing rings, offering different reactivity and applications.
Uniqueness
9-(2-Methyl-1,3-dithian-2-YL)-9H-xanthen-9-OL is unique due to its combination of a xanthene core and a dithiane group. This structure provides distinct reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
866429-63-2 |
|---|---|
Fórmula molecular |
C18H18O2S2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
9-(2-methyl-1,3-dithian-2-yl)xanthen-9-ol |
InChI |
InChI=1S/C18H18O2S2/c1-17(21-11-6-12-22-17)18(19)13-7-2-4-9-15(13)20-16-10-5-3-8-14(16)18/h2-5,7-10,19H,6,11-12H2,1H3 |
Clave InChI |
YINSVDXULFKKHN-UHFFFAOYSA-N |
SMILES canónico |
CC1(SCCCS1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)
![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)




![1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12548675.png)
![Thieno[3,4-b]furan-6(4H)-one](/img/structure/B12548677.png)

![3-[(R)-3-Phenylbutanoyl]-4alpha-phenyloxazolidin-2-one](/img/structure/B12548692.png)
